Acetylfentanyl

Vue d'ensemble

Description

Acétyl fentanyl-13C6 (chlorhydrate) : est un analogue synthétique de l'opioïde fentanyl, qui est un analgésique puissant. Ce composé est marqué avec des isotopes de carbone-13, ce qui le rend utile comme étalon interne dans diverses applications analytiques. L'acétyl fentanyl est connu pour sa forte puissance, étant significativement plus puissant que la morphine et l'héroïne .

Mécanisme D'action

Target of Action

Acetylfentanyl, an analog of fentanyl, is a potent opioid analgesic . It primarily targets the μ-opioid receptors , which play a crucial role in pain perception, reward, and addiction .

Mode of Action

As a μ-opioid receptor agonist , this compound binds to these receptors, mimicking the action of endogenous opioids . This binding inhibits adenylate cyclase activity, decreasing intracellular cAMP levels . The result is a decrease in the release of neurotransmitters such as GABA, leading to analgesic effects .

Biochemical Pathways

The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can also occur, comprising glucuronide or sulfate conjugate formation . This compound has a major primarily inactive metabolite, acetyl norfentanyl, produced by N-dealkylation via CYP450 enzymes .

Pharmacokinetics

It’s known that the metabolic reactions can drastically diminish the agonistic activity of this compound . Exceptionally, β-hydroxylation maintains the activity at a level nearly equal to that of the parent drugs .

Result of Action

The binding of this compound to μ-opioid receptors leads to a decrease in the perception of pain, providing an analgesic effect . It also has the potential for producing addiction and severe adverse effects, including coma and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as alcohol or benzodiazepines, can enhance the effects of this compound and increase the risk of overdose . Additionally, the method of administration (oral, intravenous, etc.) can also impact its bioavailability and effects .

Analyse Biochimique

Biochemical Properties

Acetylfentanyl, the acetyl amide analog of fentanyl, interacts with various enzymes and proteins in the body . The metabolism of this compound generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Cellular Effects

It is known that opioids like this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of other opioids. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that opioids like this compound can interact with transporters or binding proteins .

Subcellular Localization

It is known that opioids like this compound can be directed to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acétyl fentanyl-13C6 (chlorhydrate) implique l'incorporation d'isotopes de carbone-13 dans la structure du fentanyl. La voie de synthèse générale comprend les étapes suivantes :

- L'intermédiaire est ensuite acétylé en utilisant de l'anhydride acétique pour obtenir de l'acétyl fentanyl .

- La dernière étape consiste à incorporer des isotopes de carbone-13 dans le groupe acétyle et à former le sel de chlorhydrate .

N-Phénéthyl-4-pipéridone : est mis à réagir avec l'aniline pour former .

Méthodes de production industrielle : La production industrielle de l'acétyl fentanyl-13C6 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réactifs marqués au carbone-13 est essentielle pour la production de ce composé marqué isotopiquement .

Analyse Des Réactions Chimiques

Types de réactions : L'acétyl fentanyl-13C6 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés N-oxyde correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un groupe hydroxyle.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipéridine

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et le cyanure de potassium sont utilisés

Principaux produits :

Oxydation : Dérivés N-oxyde.

Réduction : Dérivés hydroxyle.

Substitution : Dérivés pipéridine substitués

Applications de la recherche scientifique

L'acétyl fentanyl-13C6 (chlorhydrate) a plusieurs applications de recherche scientifique :

Chimie analytique : Utilisé comme étalon interne en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et en chromatographie liquide-spectrométrie de masse (LC-MS) pour la quantification de l'acétyl fentanyl dans des échantillons biologiques

Toxicologie légale : Employé dans les laboratoires médico-légaux pour détecter et quantifier l'acétyl fentanyl dans les analyses toxicologiques

Études pharmacologiques : Utilisé dans la recherche pour étudier la pharmacocinétique et la pharmacodynamie de l'acétyl fentanyl

Toxicologie clinique : Appliqué en milieu clinique pour surveiller les niveaux d'acétyl fentanyl chez les patients sous traitement opiacé

Mécanisme d'action

L'acétyl fentanyl-13C6 (chlorhydrate) exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central. Cette liaison active les protéines G, qui inhibent à leur tour l'adénylate cyclase, réduisant les niveaux d'adénosine monophosphate cyclique (AMPc). La diminution de l'AMPc conduit à une diminution de la libération de neurotransmetteurs, entraînant une analgésie et une sédation .

Applications De Recherche Scientifique

Acetyl fentanyl-13C6 (hydrochloride) has several scientific research applications:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of acetyl fentanyl in biological samples

Forensic Toxicology: Employed in forensic laboratories to detect and quantify acetyl fentanyl in toxicological analyses

Pharmacological Studies: Utilized in research to study the pharmacokinetics and pharmacodynamics of acetyl fentanyl

Clinical Toxicology: Applied in clinical settings to monitor acetyl fentanyl levels in patients undergoing opioid therapy

Comparaison Avec Des Composés Similaires

Composés similaires :

Fentanyl : Un analgésique opioïde puissant ayant une structure similaire mais sans le groupe acétyle.

Acétyl fentanyl : La version non marquée de l'acétyl fentanyl-13C6.

Norfentanyl : Un métabolite du fentanyl ayant une structure similaire mais des propriétés pharmacologiques différentes

Unicité : L'acétyl fentanyl-13C6 (chlorhydrate) est unique en raison de son marquage isotopique avec du carbone-13, ce qui le rend particulièrement utile comme étalon interne dans les applications analytiques. Ce marquage permet une quantification précise et une différenciation des composés non marqués dans des matrices biologiques complexes .

Propriétés

IUPAC Name |

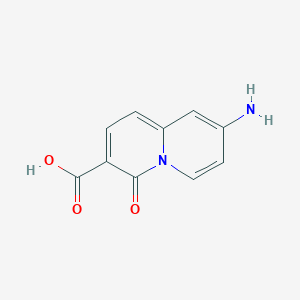

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIUUQUPOKIKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186275 | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-84-2 | |

| Record name | Acetylfentanyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZ28538KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3395239.png)

![1,4-Dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B3395284.png)

![6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3395297.png)